N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a methylsulfonyl group, a phenyl ring, and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the methylsulfonyl group. The phenyl and thiophene rings are then attached through a series of coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyridazine ring can be reduced to amines.
Substitution: Halogenated intermediates can be substituted with nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-25(22,23)17-8-7-15(19-20-17)12-4-2-5-13(10-12)18-16(21)11-14-6-3-9-24-14/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJDWZTWMKDDSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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